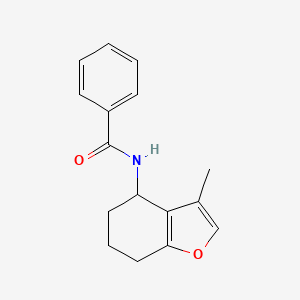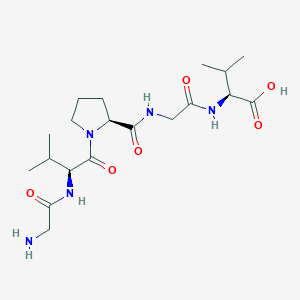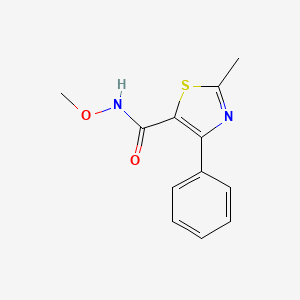
N-(ethylcarbamothioyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ethylcarbamothioyl)-3-methylbenzamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of an ethylcarbamothioyl group attached to a 3-methylbenzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(ethylcarbamothioyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
3-methylbenzoyl chloride+ethyl isothiocyanatetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(ethylcarbamothioyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-(ethylcarbamothioyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(ethylcarbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(methylcarbamothioyl)-3-methylbenzamide
- N-(ethylcarbamothioyl)-4-methylbenzamide
- N-(ethylcarbamothioyl)-3-chlorobenzamide
Uniqueness
N-(ethylcarbamothioyl)-3-methylbenzamide is unique due to the specific positioning of the ethylcarbamothioyl group and the methyl group on the benzamide core. This structural arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
816435-31-1 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
N-(ethylcarbamothioyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10(14)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,15) |
Clé InChI |
ZLHVDUKFPGJAHP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC(=O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)


![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)


![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

